N,N,N',N'-Tetramethylmethanediamine

Catalog No.
S772637
CAS No.
51-80-9
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethylmethanediamine

CAS Number

51-80-9

Product Name

N,N,N',N'-Tetramethylmethanediamine

IUPAC Name

N,N,N',N'-tetramethylmethanediamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3

InChI Key

VGIVLIHKENZQHQ-UHFFFAOYSA-N

SMILES

CN(C)CN(C)C

Canonical SMILES

CN(C)CN(C)C

The exact mass of the compound N,N,N',N'-Tetramethylmethanediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166169. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N,N',N'-Tetramethylmethanediamine (CAS 51-80-9), commonly known as bis(dimethylamino)methane, is a highly reactive, anhydrous liquid aminal that functions as a premier C1 building block and aminomethylating agent in organic synthesis [1]. Unlike conventional aqueous Mannich reagents, TMMDA is a pre-formed, stable liquid (boiling point 85 °C) that generates the highly electrophilic dimethyl(methylene)ammonium iminium ion in situ upon acid catalysis [1]. Its anhydrous nature and high atom economy make it a critical precursor for the scalable synthesis of beta-amino ketones, functionalized heterocycles, and active pharmaceutical ingredients (APIs), offering a streamlined alternative to handling moisture-sensitive pre-formed salts.

Substituting TMMDA with traditional aqueous Mannich mixtures (formaldehyde and dimethylamine) introduces water into the reaction, which severely suppresses reaction kinetics, promotes side reactions, and complicates downstream purification, particularly for moisture-sensitive substrates[1]. Conversely, substituting TMMDA with pre-formed Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide/chloride) introduces significant handling challenges; Eschenmoser's salt is a highly hygroscopic solid prone to rapid degradation upon ambient storage, often requiring specialized dry-box handling [1]. TMMDA circumvents both extremes by serving as a shelf-stable, anhydrous liquid that generates the reactive iminium species on demand in the reactor, ensuring higher yields, superior processability, and precise volumetric dosing.

Accelerated Kinetics and Yield Enhancement in Heterocycle Aminomethylation

In the synthesis of N-dialkylaminomethyl-substituted heterocycles, TMMDA demonstrates quantitative superiority over traditional aqueous Mannich conditions (aqueous amine and formaldehyde). For example, the synthesis of specific imidazole derivatives using traditional methods requires 3 days of stirring at room temperature to achieve a 28% yield [1]. In contrast, utilizing TMMDA with an acylating agent allows isolation of the same compound in 86% yield in a fraction of the time [1]. Similarly, other heterocycle derivatives see yield increases from 51% (after 12 hours of reflux) to 89% under TMMDA conditions [1].

Evidence DimensionReaction yield and time for heterocycle aminomethylation
Target Compound Data86% yield (shorter reaction time)
Comparator Or BaselineAqueous formaldehyde + dimethylamine (28% yield, 3 days)
Quantified Difference3-fold absolute increase in yield and elimination of multi-day reaction times
ConditionsAminomethylation of heterocycles at room temperature

Procuring TMMDA eliminates the need for prolonged reaction times and complex workups associated with aqueous reagents, directly increasing throughput and reducing manufacturing costs.

Scalable Yield Improvement in Furan Derivative Manufacturing

Patent literature highlights TMMDA as the optimal reagent for the large-scale preparation of 5-(dimethylaminomethyl)-2-furanmethanol, a key intermediate for histamine H2-antagonists [1]. Using TMMDA under acidic conditions (e.g., in acetic acid) affords the product in 76–94% yield [1]. In direct comparison, historical methods using dimethylamine and a formaldehyde source yielded only 12% to 70% [1]. Furthermore, the TMMDA route produces a purer crude product, avoiding the severe purification bottlenecks encountered with large-scale aqueous preparations.

Evidence DimensionIsolated Product Yield at Scale
Target Compound Data76–94% yield
Comparator Or BaselineDimethylamine + formaldehyde sources (12–70% yield)
Quantified DifferenceUp to 64% absolute yield improvement
ConditionsAcidic medium (acetic acid), large-scale preparation

For industrial scale-up, the higher yield and improved impurity profile of TMMDA directly reduce downstream purification costs and improve overall process economics.

Elimination of Explosive Hazards in Large-Scale Iminium Generation

While pre-formed dialkyl(methylene)ammonium salts (such as perchlorates) can directly afford less highly substituted Mannich bases in yields greater than 80%, they cannot be utilized safely in large-scale preparative reactions owing to the hazardous, explosive nature of perchlorate salts [1]. TMMDA provides a safe, scalable alternative by generating the dimethyl(methylene)ammonium trifluoroacetate salt in situ. This procedure matches the >80% yield of the pre-formed salts but completely eliminates the shock-sensitive hazards, making it viable for industrial-scale procurement and use [1].

Evidence DimensionProcess safety and yield at scale
Target Compound Data>80% yield (in situ generation, non-explosive)
Comparator Or BaselinePre-formed diisopropyl(methylene)ammonium perchlorate (>80% yield, explosive hazard)
Quantified DifferenceEquivalent high yields (>80%) with 100% elimination of explosive perchlorate hazards
ConditionsLarge-scale preparative Mannich reactions

Replacing hazardous pre-formed salts with liquid TMMDA allows facilities to maintain high yields while strictly complying with industrial safety and scale-up regulations.

Anhydrous Aminomethylation in API Synthesis

TMMDA is the reagent of choice for synthesizing beta-amino ketones and functionalized heterocycles where water must be excluded [1]. Its ability to generate the Mannich intermediate in situ without releasing water makes it ideal for moisture-sensitive substrates in pharmaceutical manufacturing, directly leveraging the yield improvements seen over aqueous methods.

Large-Scale Production of Histamine H2-Antagonist Intermediates

As demonstrated in patent literature, TMMDA is highly effective for the large-scale aminomethylation of furan derivatives, offering superior yields (76-94%) and cleaner impurity profiles compared to traditional formaldehyde/amine mixtures, thereby streamlining downstream processing [2].

Safe, On-Demand Generation of Custom Iminium Salts

For process chemists requiring specific counterions (e.g., trifluoroacetate or chloride) without the explosion risks of perchlorates or the handling issues of hygroscopic iodides, TMMDA serves as a versatile liquid precursor [3]. Reacting TMMDA with the corresponding acid or acyl chloride allows for the tailored, safe generation of specialized Eschenmoser-type salts directly in the reaction vessel.

Physical Description

Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment.

XLogP3

0.4

Boiling Point

83.0 °C

UNII

Z870I525KS

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

51-80-9

Wikipedia

N,N,N',N'-tetramethylmethanediamine

General Manufacturing Information

Methanediamine, N,N,N',N'-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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